- Synthesis of novel analogs of acyclovir modified in the side-chain portion by reaction of guanosine with 1,3-dioxolanes, Collection Symposium Series, 1999, 2, 43-46
Cas no 91702-60-2 (N,O-Diacetate Isoacyclovir)
N,O-Diacetate Isoacyclovir structure
Product Name:N,O-Diacetate Isoacyclovir
CAS番号:91702-60-2
MF:C12H15N5O5
メガワット:309.278002023697
CID:3162289
Update Time:2023-11-22
N,O-Diacetate Isoacyclovir 化学的及び物理的性質
名前と識別子
-
- 2-[(2-acetamido-6-oxo-3H-purin-7-yl)methoxy]ethyl acetate
- UNII-Z2CR400A1J
- N-[7-[[2-(Acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]acetamide (ACI)
- 2-((2-Acetamido-6-hydroxy-7H-purin-7-yl)methoxy)ethyl acetate
- N,O-Diacetate Isoacyclovir
-
- インチ: 1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)17(5-13-10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)
- InChIKey: SJBOYFXLWONEHK-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=C(N=CN2COCCOC(C)=O)NC(NC(C)=O)=N1
計算された属性
- せいみつぶんしりょう: 309.10700
じっけんとくせい
- PSA: 131.95000
- LogP: 0.67700
N,O-Diacetate Isoacyclovir 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D103100-10mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 10mg |
$ 415.00 | 2023-09-08 | ||
| TRC | D103100-25mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 25mg |
$907.00 | 2023-05-18 | ||
| TRC | D103100-50mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 50mg |
$ 1535.00 | 2023-09-08 | ||
| TRC | D103100-100mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 100mg |
$ 2783.00 | 2023-09-08 | ||
| A2B Chem LLC | AW53954-10mg |
Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |
91702-60-2 | 97% | 10mg |
$244.00 | 2024-07-18 | |
| A2B Chem LLC | AW53954-5mg |
Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |
91702-60-2 | 97% | 5mg |
$160.00 | 2024-07-18 | |
| A2B Chem LLC | AW53954-25mg |
Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |
91702-60-2 | 97% | 25mg |
$410.00 | 2024-07-18 |
N,O-Diacetate Isoacyclovir 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid , Acetic anhydride Solvents: Water
リファレンス
- Synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) from guanosine, Nucleosides & Nucleotides, 1995, 14(3-5), 337-40
合成方法 3
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Chlorobenzene
リファレンス
- Application of the transpurination reaction to synthesis of acyclic guanosine analogs, Nucleosides & Nucleotides, 1989, 8(4), 529-36
合成方法 4
はんのうじょうけん
リファレンス
- Process for preparing 9-[(2-acetoxyethoxy)methyl]-N2-acetylgunanine as a virucide intermediate, Czechoslovakia, , ,
合成方法 5
はんのうじょうけん
リファレンス
- Thermal 7-9 transglycosylation of purine nucleosides and their analogs, Nucleic Acids Symposium Series, 1987, 18, 45-8
合成方法 6
はんのうじょうけん
リファレンス
- Synthesis of acyclonucleosides of imidazole and purine series, Nucleic Acids Symposium Series, 1986, 17, 5-8
合成方法 7
はんのうじょうけん
リファレンス
- Analogs of purine nucleosides. I. Methods for synthesis of 9-(2-hydroxyethoxymethyl)guanine - acycloguanosine, Khimiko-Farmatsevticheskii Zhurnal, 1985, 19(11), 1371-5
合成方法 8
はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; rt → 110 °C; 40 h, 110 °C
リファレンス
- Synthesis of Aciclovir related substances, Jingxi Yu Zhuanyong Huaxuepin, 2013, 21(5), 37-39
合成方法 9
はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide
リファレンス
- A convenient synthesis of 9-[(2-hydroxyethoxy)methyl]guanine (acyclovir) and related compounds, Chemical & Pharmaceutical Bulletin, 1988, 36(3), 1153-7
合成方法 10
はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Chlorobenzene
リファレンス
- Preparation of guanine derivatives, Poland, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid ; 20 h, 100 °C
リファレンス
- Synthesis and comparative cytostatic activity of the new N-7 acyclic purine nucleoside analogues with natural N-9 regioisomers, Heterocycles, 2005, 65(4), 787-796
合成方法 12
はんのうじょうけん
リファレンス
- N-lower alkaneyl guanine derivatives and their uses, Japan, , ,
合成方法 13
はんのうじょうけん
リファレンス
- New Analogs of Acyclovir Substituted at the Side Chain, Nucleosides, 2007, 26(8-9), 917-920
合成方法 14
はんのうじょうけん
リファレンス
- Regioselective synthesis of acyclovir and its various prodrugs, Synthetic Communications, 2001, 31(9), 1399-1419
合成方法 15
はんのうじょうけん
リファレンス
- A Simple Solution to the Age Old Problem of Regioselective Functionalization of Guanine: First Practical Synthesis of Acyclic N9- and/or N7-Guanine Nucleosides Starting from N2,N9-Diacetylguanine, Journal of Organic Chemistry, 1999, 64(13), 4665-4668
合成方法 16
はんのうじょうけん
1.1 Catalysts: Sodium bisulfate Solvents: Toluene ; rt → reflux
1.2 reflux; 10 h, reflux
1.2 reflux; 10 h, reflux
リファレンス
- Improvement on synthesis process of acyclovir, Huagong Shengchan Yu Jishu, 2012, 19(2), 9-11
合成方法 17
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide
リファレンス
- Synthesis of nucleosides, Organic Reactions (Hoboken, 2000, 55,
N,O-Diacetate Isoacyclovir Raw materials
- Guanosine
- Guanosine, N-acetyl-,2',3',5'-triacetate
- 2-Oxa-1,4-butanediol diacetate
- 9-[(2-Acetoxyethoxy)methyl]-N2-acetylguanine
- N2,9-Diacetylguanine
- N2-Acetylguanine
N,O-Diacetate Isoacyclovir Preparation Products
N,O-Diacetate Isoacyclovir 関連文献
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
91702-60-2 (N,O-Diacetate Isoacyclovir) 関連製品
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
推奨される供給者
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
ゴールドメンバー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量